Blonanserin: A Comprehensive Technical Guide to its Discovery and Synthesis
Blonanserin: A Comprehensive Technical Guide to its Discovery and Synthesis
This guide provides an in-depth exploration of the atypical antipsychotic Blonanserin, from its discovery and unique pharmacological profile to a detailed, practical overview of its chemical synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes published data with expert insights to deliver a comprehensive and actionable resource.
The Genesis of Blonanserin: A Targeted Approach to Schizophrenia Treatment
Blonanserin (trade name Lonasen®) is a second-generation antipsychotic developed by the Japanese pharmaceutical company Dainippon Sumitomo Pharma (now Sumitomo Pharma Co., Ltd.).[1][2] It was approved for the treatment of schizophrenia in Japan in April 2008, and subsequently in other Asian countries.[1][3] The development of Blonanserin was driven by the need for a therapeutic agent with a favorable side-effect profile compared to existing antipsychotics, particularly concerning extrapyramidal symptoms, excessive sedation, and metabolic issues.[4]
The discovery of Blonanserin was the culmination of a targeted drug design strategy aimed at creating a molecule with a specific receptor binding profile. The result is a novel chemical entity, 2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine, that exhibits a unique interaction with key neurotransmitter receptors implicated in the pathophysiology of schizophrenia.[1][5]
Pharmacological Profile and Mechanism of Action
Blonanserin's therapeutic efficacy is attributed to its distinct antagonism of dopamine and serotonin receptors.[1] Unlike many other atypical antipsychotics, it displays a higher affinity for dopamine D2 receptors than for serotonin 5-HT2A receptors.[4] It also exhibits significant affinity for the dopamine D3 receptor, which is believed to contribute to its effectiveness against the negative symptoms of schizophrenia and cognitive deficits.[4][6]
Key Receptor Affinities:
| Receptor | Blonanserin Kᵢ (nM) | Risperidone Kᵢ (nM) | Haloperidol Kᵢ (nM) |
| Dopamine D₂ | 0.142 | 3.13 | 0.75 |
| Dopamine D₃ | 0.494 | 7.43 | 2.4 |
| Serotonin 5-HT₂ₐ | 0.812 | 0.16 | 45 |
| Serotonin 5-HT₆ | 11.7 | 25 | >1000 |
| Adrenergic α₁ | 26.7 | 0.5 | 11 |
| Histamine H₁ | >1000 | 2.5 | 830 |
| Muscarinic M₁ | >1000 | >1000 | >1000 |
Data compiled from publicly available sources.[4]
This receptor binding profile translates into a mechanism of action that effectively modulates dopaminergic and serotonergic neurotransmission. The potent D2 and D3 receptor blockade is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[7] Concurrently, the 5-HT2A receptor antagonism is believed to mitigate the negative symptoms, including social withdrawal and lack of motivation, and reduce the incidence of extrapyramidal side effects.[7]
Figure 1: Simplified signaling pathway of Blonanserin's mechanism of action.
Retrosynthetic Analysis of Blonanserin
A logical retrosynthetic analysis of Blonanserin (I) reveals a convergent synthesis strategy. The final molecule can be disconnected at the C-N bond of the piperazine ring, leading to the key intermediate, 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine (II), and N-ethylpiperazine (III). The chloro-substituted pyridine ring of intermediate II can be formed from the corresponding pyridinone (IV) through a chlorination reaction. The pyridinone core structure (IV) can be constructed via a cyclocondensation reaction between 4-fluorobenzoylacetonitrile (V) and cyclooctanone (VI).
Figure 2: Retrosynthetic analysis of Blonanserin.
Synthesis Pathway of Blonanserin
The forward synthesis of Blonanserin is a three-step process that follows the logic of the retrosynthetic analysis. The following protocols are based on information disclosed in the patent literature and have been elaborated with practical details to serve as a comprehensive guide.
Figure 3: Overall workflow for the synthesis of Blonanserin.
Step 1: Synthesis of 4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one
This initial step involves the construction of the core pyridinone ring system through a cyclocondensation reaction.
Reaction Scheme:
4-Fluorobenzoylacetonitrile + Cyclooctanone --(Polyphosphoric Acid)--> 4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one
Experimental Protocol:
-
Reagent Preparation: In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add polyphosphoric acid (PPA) (approx. 10 equivalents by weight relative to 4-fluorobenzoylacetonitrile).
-
Reaction Initiation: Heat the PPA to approximately 80-90 °C with stirring.
-
Reactant Addition: To the heated PPA, add 4-fluorobenzoylacetonitrile (1.0 eq) and cyclooctanone (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 100 °C.
-
Reaction Progression: After the addition is complete, raise the temperature to 120-130 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Isolation: Neutralize the acidic aqueous mixture with a concentrated sodium hydroxide solution to a pH of 7-8. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
Causality and Insights:
-
Polyphosphoric Acid (PPA): PPA serves as both a Brønsted acid catalyst and a dehydrating agent. It protonates the carbonyl oxygen of cyclooctanone, activating it for nucleophilic attack by the enol form of 4-fluorobenzoylacetonitrile. The dehydrating nature of PPA drives the cyclization and subsequent aromatization of the pyridine ring by removing the water formed during the reaction.
-
Temperature Control: The initial exothermic addition of reactants to hot PPA requires careful control to prevent runaway reactions. The subsequent heating to 120-130 °C provides the necessary activation energy for the cyclocondensation to proceed at a reasonable rate.
Step 2: Synthesis of 2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
The pyridinone intermediate is converted to the more reactive 2-chloro derivative in this step, setting the stage for the final piperazine coupling.
Reaction Scheme:
4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one + POCl₃ --> 2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the pyridinone intermediate from Step 1 (1.0 eq) in phosphorus oxychloride (POCl₃) (approx. 5-10 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Reagent Removal: After completion, cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure.
-
Work-up: Cautiously pour the residue onto crushed ice with stirring.
-
Neutralization and Extraction: Basify the aqueous mixture with a cold, concentrated solution of sodium hydroxide or ammonia to a pH of 8-9. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality and Insights:
-
Phosphorus Oxychloride (POCl₃): This reagent is a classic choice for the chlorination of pyridinones and other heterocyclic carbonyl compounds. The reaction proceeds through a Vilsmeier-Haack-type mechanism where the pyridinone oxygen attacks the phosphorus atom of POCl₃, leading to the formation of a highly electrophilic intermediate that is subsequently attacked by a chloride ion to yield the 2-chloropyridine derivative.
-
Anhydrous Conditions: The reaction is sensitive to moisture, as water can react with POCl₃ to form phosphoric acid and HCl, reducing the efficiency of the chlorination.
Step 3: Synthesis of Blonanserin
The final step is a nucleophilic aromatic substitution reaction where the chloro group is displaced by N-ethylpiperazine to yield Blonanserin.
Reaction Scheme:
2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine + N-Ethylpiperazine --(Base)--> Blonanserin
Experimental Protocol:
-
Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, dissolve the 2-chloro intermediate from Step 2 (1.0 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or use an excess of N-ethylpiperazine (3-5 eq) as both reactant and solvent.
-
Addition of Base: Add a base such as potassium carbonate (K₂CO₃) (2.0 eq) to act as an acid scavenger.
-
Reaction Conditions: Heat the mixture to 130-140 °C and maintain for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Blonanserin can be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a crystalline solid.[8]
Causality and Insights:
-
Nucleophilic Aromatic Substitution (SₙAr): This reaction proceeds via an addition-elimination mechanism. The electron-withdrawing nitrogen atom in the pyridine ring activates the C2 position towards nucleophilic attack by the secondary amine of N-ethylpiperazine. A Meisenheimer-like intermediate is formed, which then eliminates a chloride ion to restore aromaticity and yield the final product.
-
Base and High Temperature: The base is crucial to neutralize the HCl formed during the reaction, which would otherwise protonate the N-ethylpiperazine, rendering it non-nucleophilic. The high temperature is necessary to overcome the activation energy of the SₙAr reaction on the electron-rich pyridine ring.
Conclusion
Blonanserin represents a significant advancement in the pharmacological treatment of schizophrenia, offering a unique receptor binding profile that translates to a favorable efficacy and side-effect profile. The synthesis of Blonanserin is a robust and scalable three-step process rooted in fundamental principles of organic chemistry. This guide has provided a detailed, practical, and insightful overview of both the discovery and the synthetic pathway of this important therapeutic agent, intended to serve as a valuable resource for the scientific community.
References
-
Tenjin, T., Miyamoto, S., Ninomiya, Y., Kitajima, R., Ogino, S., Miyake, N., & Yamaguchi, N. (2013). Profile of blonanserin for the treatment of schizophrenia. Neuropsychiatric disease and treatment, 9, 587–594. [Link][4]
-
Sumitomo Pharma. (2017, February 28). Sumitomo Dainippon Pharma Announces the Approval of an Atypical Antipsychotic Blonanserin (Brand Name in Japan: LONASEN) in China. [Link]
-
CN102887856B. (2014). Method for synthesizing Blonanserin. Google Patents. [8]
-
Sumitomo Dainippon Pharma Co., Ltd. (2017, February 28). Sumitomo Dainippon Pharma Announces the Approval of an Atypical Antipsychotic Blonanserin (Brand Name in Japan: LONASEN) in China. [Link][1]
-
Oka, M., et al. (2015). Blonanserin extensively occupies rat dopamine D3 receptors at antipsychotic dose range. Journal of Pharmacological Sciences, 128(2), 115-121. [Link][9]
-
Patsnap Synapse. (2024, June 14). What is Blonanserin used for?[Link][2]
-
Sumitomo Dainippon Pharma Co., Ltd. (2018, July 31). New Drug Application in Japan for Transdermal Patch Formulation of Atypical Antipsychotic LONASEN. FirstWord Pharma. [Link][10]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Blonanserin?[Link][7]
Sources
- 1. Sumitomo Dainippon Pharma Announces the Approval of an Atypical Antipsychotic Blonanserin (Brand Name in Japan: LONASEN) in China | Sumitomo Pharma [sumitomo-pharma.com]
- 2. What is Blonanserin used for? [synapse.patsnap.com]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. Profile of blonanserin for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of blonanserin for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Possible effect of blonanserin on gambling disorder: A clinical study protocol and a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness and safety of blonanserin for improving social and cognitive functions in patients with first-episode schizophrenia: a study protocol for a prospective, multicentre, single-arm clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102887856B - Method for synthesizing Blonanserin - Google Patents [patents.google.com]
- 9. Blonanserin extensively occupies rat dopamine D3 receptors at antipsychotic dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. firstwordpharma.com [firstwordpharma.com]
